7-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a heterocyclic compound notable for its structural complexity and potential applications in medicinal chemistry. With a molecular formula of and a molecular weight of approximately 256.06 g/mol, this compound features a bromine atom at the 7th position and a carboxylic acid group at the 3rd position of the pyrrolo[3,2-b]pyridine framework. Its unique structure makes it an important building block for various pharmaceutical applications, particularly due to its biological activity and ability to act as a scaffold for drug design .
The compound is classified under heterocyclic compounds, specifically within the pyrrolopyridine family. It is recognized for its potential as a pharmacological agent, particularly in the development of inhibitors for various biological targets. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 7-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, with the Chemical Abstracts Service (CAS) number being 2920391-43-9 .
The synthesis of 7-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid typically involves several key steps:
The reaction conditions must be optimized to ensure high yields and purity. For instance, temperature control during bromination is crucial to prevent over-bromination or degradation of sensitive functional groups. The purification process usually involves recrystallization or chromatography techniques to isolate the desired product effectively.
The molecular structure of 7-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can be represented using various chemical notation systems:
O=C(C1=CNC2=C(N)C(Br)=CN=C21)O
InChI=1S/C8H6BrN3O2/c9-4-1-6-5(10-3-4)2-7(11-6)8(12)13/h1-3,11H,(H,12,13)
These representations highlight the compound's complex ring structure, including nitrogen atoms integral to its heterocyclic nature.
Key structural data includes:
7-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can participate in various chemical reactions due to its functional groups:
The reactivity of this compound allows it to serve as an intermediate in synthesizing more complex molecules, making it valuable in organic synthesis and medicinal chemistry .
The mechanism of action for compounds like 7-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid typically involves interaction with biological targets such as enzymes or receptors.
Research indicates that similar compounds exhibit significant activity against specific enzymes related to disease mechanisms, suggesting that 7-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid may have therapeutic potentials yet to be fully explored .
7-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid typically appears as a solid at room temperature with varying solubility depending on solvent polarity.
Key chemical properties include:
Relevant data also suggest that this compound exhibits moderate toxicity levels, necessitating careful handling during laboratory work .
This compound has several applications in scientific research:
Regioselective bromination establishes the crucial C-7 halogen handle for subsequent derivatization in pyrrolopyridine chemistry. The electron-deficient nature of the pyridine ring dictates bromination patterns, with electrophilic aromatic substitution (EAS) preferentially occurring at the C-5 and C-7 positions of the 1H-pyrrolo[3,2-b]pyridine scaffold. Research demonstrates that N-unprotected cores yield mixtures, whereas N-protected derivatives (e.g., SEM-protected) enable precise C-7 functionalization. Using N-bromosuccinimide (NIS) in dimethylformamide at 0–25°C achieves >85% regioselectivity for the 7-bromo isomer when the N-position is blocked, as confirmed by NMR studies [1] [3].
Table 1: Comparative Bromination Outcomes on Pyrrolo[3,2-b]pyridine Scaffolds
Substrate | Reagent | Temp (°C) | C-5:C-7 Ratio | Yield (%) |
---|---|---|---|---|
N-Unprotected | Br₂ | 25 | 55:45 | 78 |
N-SEM Protected | NIS | 0 | 12:88 | 92 |
N-Tosylated | NBS | 25 | 8:92 | 89 |
N-Boc Protected | Br₂ | 40 | 25:75 | 81 |
Kinetic studies reveal that C-7 selectivity arises from reduced electron density at this position due to the adjacent pyridinic nitrogen. Computational modeling (DFT) confirms a 5.3 kcal/mol lower activation energy for C-7 bromination versus C-5 in N-protected systems [3] [8]. Industrial implementations utilize this selectivity for kilogram-scale production of 7-bromo intermediates.
Carboxylation at C-3 transforms the pyrrolopyridine core into versatile synthons for amide coupling or metal-mediated transformations. Two dominant strategies exist: (1) directed ortho-lithiation/carboxylation of 7-bromo-1H-pyrrolo[3,2-b]pyridine precursors, and (2) hydrolysis of pre-formed C-3 nitriles. Lithiation requires transient N-protection with SEM or Boc groups to prevent side reactions. Treatment with n-butyllithium at −78°C in THF, followed by quenching with solid CO₂, affords 3-carboxylic acids in 70–75% yield after deprotection [1] [7].
Alternative routes employ halogen-metal exchange at C-3 bromo derivatives. For example, 3-bromo-7-azaindoles treated with t-butyllithium generate aryl lithium species that react with electrophiles, though over-addition risks necessitate careful stoichiometry control . Nitrile hydrolysis provides a complementary path: refluxing 3-cyano-7-bromopyrrolopyridines with 20% KOH/ethylene glycol achieves >95% conversion to carboxylic acids within 4 hours, avoiding sensitive organometallic steps [7].
Table 2: Carboxylation Method Comparison
Method | Key Conditions | Yield (%) | Purity (%) | Limitations |
---|---|---|---|---|
Directed Lithiation-Carboxylation | n-BuLi, −78°C, SEM protection | 70–75 | >98 | Sensitivity to moisture |
Halogen Exchange | t-BuLi, −100°C, CO₂ quenching | 60–68 | 95 | Over-lithiation side products |
Nitrile Hydrolysis | KOH, ethylene glycol, 180°C | 90–95 | >99 | High-temperature degradation |
The 7-bromo substituent serves as a versatile site for palladium-catalyzed cross-couplings, enabling C-C, C-N, and C-O bond formation. Suzuki-Miyaura reactions demonstrate exceptional efficiency using phenylboronic acids and Pd(PPh₃)₄/K₂CO₃ in toluene/water (4:1) at 80°C, achieving >90% conversion within 2 hours [1]. This methodology constructs biaryl systems critical for pharmaceutical intermediates, such as ACC1 inhibitors bearing ortho-substituted phenyl groups at C-7 [1].
Buchwald-Hartwig amination expands access to amino derivatives. Employing XPhos Pd G3 catalyst with Cs₂CO₃ base in dioxane at 100°C couples primary and secondary amines with 75–98% efficiency. Sterically hindered amines (e.g., diisopropylamine) require bulkier ligands (RuPhos) to suppress dehalogenation byproducts . For carboxylate preservation, mild conditions (Pd₂(dba)₃, Xantphos, 60°C) prevent decarboxylation—a key concern during extended heating.
Table 3: Cross-Coupling Reactions at C-7 Bromo Position
Reaction Type | Catalyst System | Base/Solvent | Scope | Yield Range (%) |
---|---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄ | K₂CO₃, toluene/H₂O | Aryl/heteroaryl boronics | 85–95 |
Buchwald Amination | Pd₂(dba)₃/Xantphos | Cs₂CO₃, dioxane | Primary alkyl amines | 75–92 |
Methoxylation | CuI/1,10-phenanthroline | KOH, DMSO | O-nucleophiles | 80–88 |
Cyanation | PdCl₂(dppf)/Zn(CN)₂ | DMF, 120°C | –CN installation | 70–78 |
Multi-step sequences demand orthogonal protection to preserve C-3 carboxylate reactivity and prevent N-alkylation side reactions. The SEM (2-(trimethylsilyl)ethoxymethyl) group exhibits optimal performance for N-1 protection during bromination and carboxylation, removable later with trifluoroacetic acid (TFA) in dichloromethane (92% recovery) [1]. Boc (tert-butoxycarbonyl) serves as a viable alternative, though acid sensitivity limits compatibility with strong electrophiles.
For carboxylic acid protection, methyl esters form preferentially via SOCl₂/MeOH, while tert-butyl esters arise from Boc₂O/DMAP catalysis. Strategic deprotection sequences enable selective manipulation: SEM cleavage with TFA leaves methyl esters intact, whereas NaOH-mediated ester hydrolysis preserves SEM protection [8]. Tosyl (p-toluenesulfonyl) groups demonstrate utility in azaindole chemistry, installed using TsCl/pyridine and cleaved with Mg/MeOH under sonication [8].
Transitioning batch processes to continuous flow systems enhances the scalability and safety of halogenated pyrrolopyridine synthesis. Key advantages include precise temperature control during exothermic bromination (using NBS in DMF) and reduced reaction times for lithiation-carboxylation. A three-stage flow system achieves:
This configuration produces 7-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid at 3.2 kg/day throughput with >99.5% purity, eliminating cryogenic batch reactor requirements [8]. For Suzuki couplings, packed-bed reactors with immobilized Pd catalysts (e.g., Pd/Al₂O₃) enable catalyst recycling, reducing residual metal to <5 ppm—critical for pharmaceutical applications.
Table 4: Key Derivatives and Physical Properties
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7